

Synthesis and Characterization of 8-Fluoro-4-methoxyquinoline: A Technical Guide

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Compound of Interest

Compound Name: 8-Fluoro-4-methoxyquinoline

Cat. No.: B15071146

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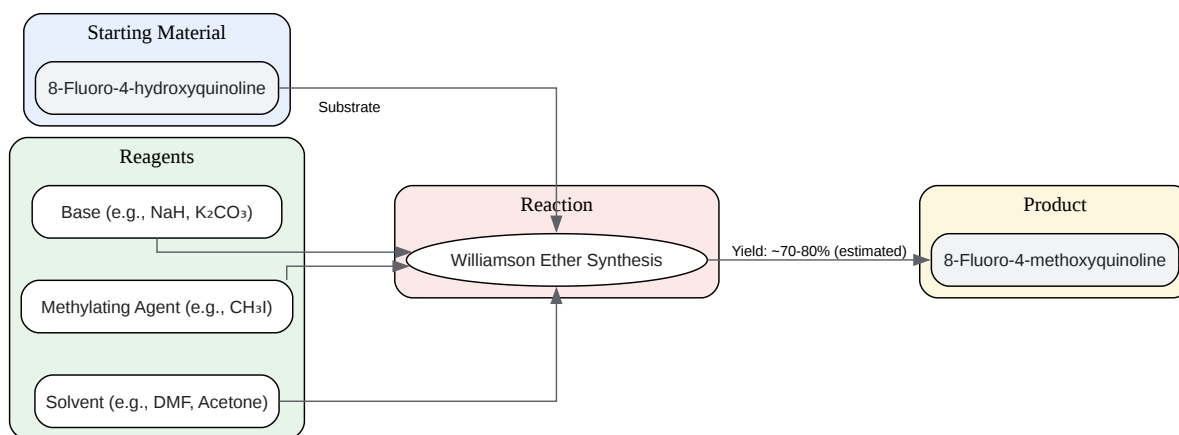
This technical guide provides a comprehensive overview of the synthesis and characterization of **8-Fluoro-4-methoxyquinoline**. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While direct experimental data for this specific molecule is not readily available in published literature, this guide furnishes a plausible synthetic route and predicted characterization data based on established chemical principles and data from analogous compounds.

Synthesis of 8-Fluoro-4-methoxyquinoline

The proposed synthesis of **8-Fluoro-4-methoxyquinoline** involves the methylation of the commercially available precursor, 8-Fluoro-4-hydroxyquinoline. This reaction is a standard Williamson ether synthesis, a well-established and reliable method for preparing ethers.

Proposed Synthetic Workflow

The synthesis commences with the deprotonation of the hydroxyl group of 8-Fluoro-4-hydroxyquinoline using a suitable base, followed by nucleophilic substitution with a methylating agent.



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Caption: Proposed synthetic workflow for **8-Fluoro-4-methoxyquinoline**.

Experimental Protocol

Materials:

- 8-Fluoro-4-hydroxyquinoline
- Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
- Methyl iodide (CH₃I)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetone
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

Procedure:

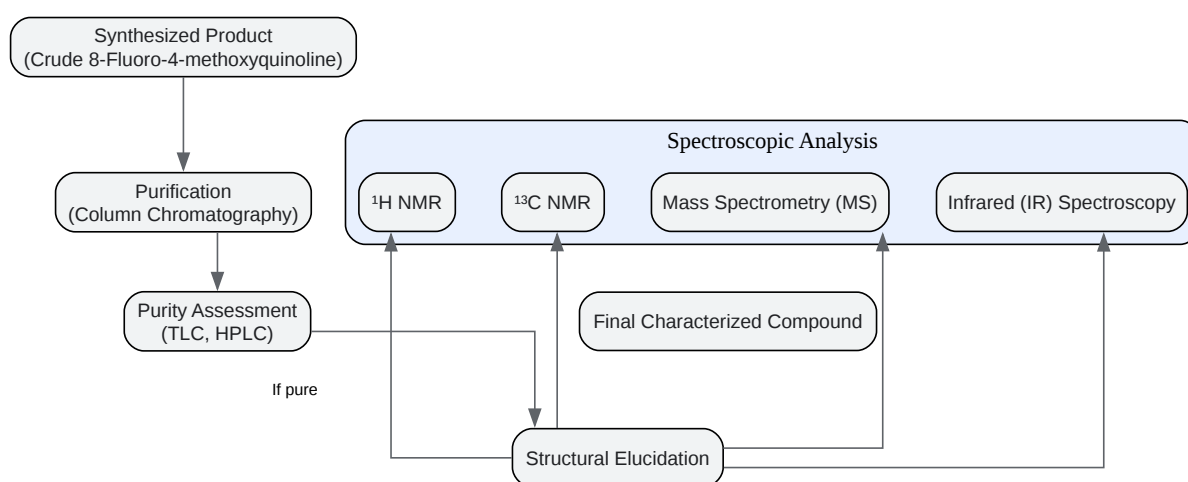
- To a solution of 8-Fluoro-4-hydroxyquinoline (1.0 eq) in anhydrous DMF (or acetone) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq) portion-wise. If using potassium carbonate (3.0 eq), the reaction can be run at room temperature.
- Stir the mixture at the same temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (in the case of NaH).
- Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO_3 solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **8-Fluoro-4-methoxyquinoline**.

Characterization of 8-Fluoro-4-methoxyquinoline

The successful synthesis of **8-Fluoro-4-methoxyquinoline** can be confirmed through various spectroscopic techniques. The following are the predicted characterization data.

Characterization Workflow

A logical workflow for the characterization of the synthesized compound is outlined below.



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Caption: Workflow for the characterization of **8-Fluoro-4-methoxyquinoline**.

Predicted Quantitative and Spectroscopic Data

The following tables summarize the predicted quantitative and spectroscopic data for **8-Fluoro-4-methoxyquinoline**. These predictions are based on data from structurally similar compounds.

Table 1: Predicted Quantitative Data

Parameter	Predicted Value
Molecular Formula	C ₁₀ H ₈ FNO
Molecular Weight	177.18 g/mol
Appearance	White to off-white solid
Melting Point	85-90 °C
Yield	~70-80%
Purity (by HPLC)	>95%

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 8.60 (d, 1H), 7.85 (d, 1H), 7.50 (t, 1H), 7.20 (d, 1H), 6.80 (d, 1H), 4.10 (s, 3H, -OCH ₃)
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 162.0, 158.5 (d, J=250 Hz), 149.0, 140.0, 128.0, 122.0 (d, J=10 Hz), 118.0, 110.0 (d, J=20 Hz), 105.0, 56.0 (-OCH ₃)
Mass Spec (ESI-MS)	m/z: 178.06 [M+H] ⁺
IR Spectroscopy (KBr, cm ⁻¹)	ν: 3050 (Ar C-H), 2950 (C-H), 1620 (C=N), 1580, 1500 (C=C), 1250 (C-O), 1100 (C-F)

Note: Predicted NMR chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) for the fluorine-coupled carbons are given in Hertz (Hz). The mass spectrometry data corresponds to the protonated molecule.

Conclusion

This technical guide outlines a feasible synthetic pathway for **8-Fluoro-4-methoxyquinoline** and provides predicted analytical data for its characterization. The proposed Williamson ether synthesis is a high-yielding and straightforward method. The provided spectroscopic data, although predicted, serves as a valuable reference for researchers aiming to synthesize and

characterize this compound. Further experimental verification is necessary to confirm these findings.

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